molecular formula C57H106O6 B039318 Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate CAS No. 113829-10-0

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

Cat. No.: B039318
CAS No.: 113829-10-0
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-WGSDILPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol is a triacylglycerol composed of elaidic acid at the sn-1 and sn-2 positions, and stearic acid at the sn-3 position . This compound is a type of glyceride, which is a significant class of lipids found in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves large-scale esterification processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Hydrolysis: Free fatty acids (elaidic acid and stearic acid) and glycerol.

    Transesterification: New glycerides and alcohols.

Scientific Research Applications

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWWNZNIGDAQ-WGSDILPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2410-28-8
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22.5 - 23.5 °C
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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